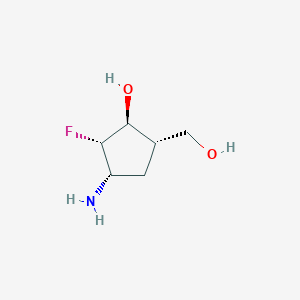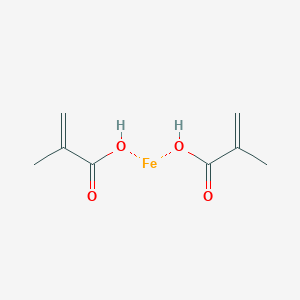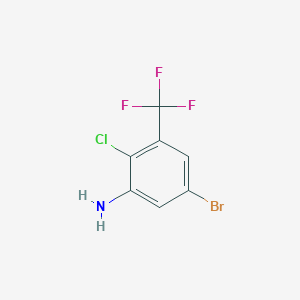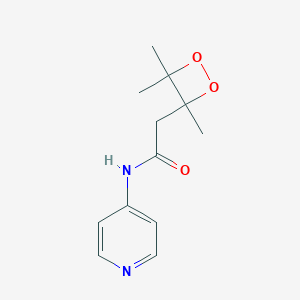
N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide, commonly known as PTA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PTA is a heterocyclic compound that contains a pyridine ring and a dioxetane moiety. In
作用機序
Upon activation, PTA generates singlet oxygen, which can induce oxidative damage to biomolecules. In PDT, PTA is administered to the patient and then activated by light of a specific wavelength. The activated PTA generates singlet oxygen, which can selectively kill cancer cells. In the case of ROS detection, PTA reacts with ROS to produce chemiluminescence, which can be detected by a luminometer.
生化学的および生理学的効果
The biochemical and physiological effects of PTA depend on its concentration, activation method, and target molecules. In PDT, PTA can induce cell death in cancer cells by generating singlet oxygen, which can cause oxidative damage to biomolecules. In ROS detection, PTA can react with ROS to produce chemiluminescence, which can be used to quantify the amount of ROS in biological systems.
実験室実験の利点と制限
PTA has several advantages for lab experiments, such as its ability to selectively generate singlet oxygen and its high sensitivity for detecting ROS. However, PTA has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations.
将来の方向性
PTA has great potential for future research in various fields, such as cancer therapy, ROS detection, and material science. Some future directions for PTA research include developing new PTA derivatives with improved solubility and biocompatibility, exploring new applications of PTA in material science, and investigating the mechanism of action of PTA in biological systems.
In conclusion, PTA is a unique chemical compound that has gained significant attention in the field of scientific research due to its ability to generate singlet oxygen and its high sensitivity for detecting ROS. PTA has been used in various applications, such as cancer therapy and ROS detection, and has great potential for future research.
合成法
The synthesis of PTA involves the reaction of 4-chloropyridine with 3,4,4-trimethyldioxetan-2-one in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield PTA. The yield of PTA can be optimized by adjusting the reaction conditions, such as temperature, time, and solvent.
科学的研究の応用
PTA has been widely used in scientific research due to its unique properties, such as its ability to generate singlet oxygen upon activation. Singlet oxygen is a highly reactive species that can induce oxidative damage to biomolecules, such as DNA, proteins, and lipids. Therefore, PTA has been used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. In addition, PTA has been used as a chemiluminescent probe for detecting reactive oxygen species (ROS) in biological systems.
特性
CAS番号 |
110933-25-0 |
|---|---|
製品名 |
N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide |
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC名 |
N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-11(2)12(3,17-16-11)8-10(15)14-9-4-6-13-7-5-9/h4-7H,8H2,1-3H3,(H,13,14,15) |
InChIキー |
XNHJHNYPBHQOSU-UHFFFAOYSA-N |
SMILES |
CC1(C(OO1)(C)CC(=O)NC2=CC=NC=C2)C |
正規SMILES |
CC1(C(OO1)(C)CC(=O)NC2=CC=NC=C2)C |
同義語 |
3-(N-(4-pyridino)carbamoyl)methyl-3,4,4-trimethyl-1,2-dioxetane 3-PCMTD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



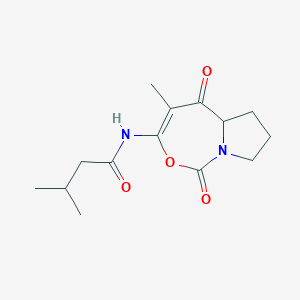
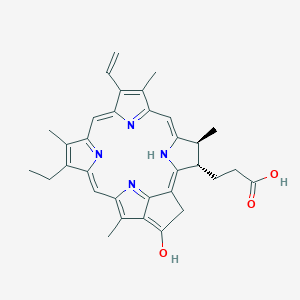

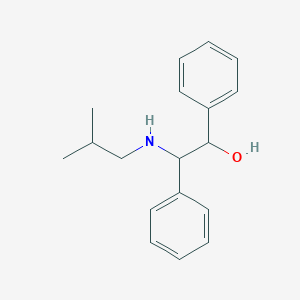
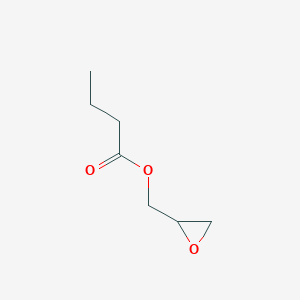
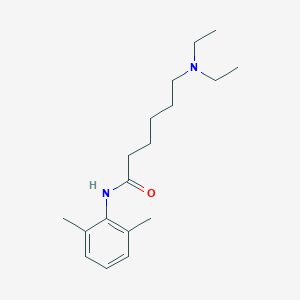
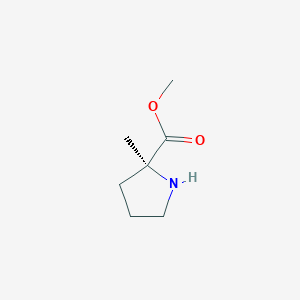

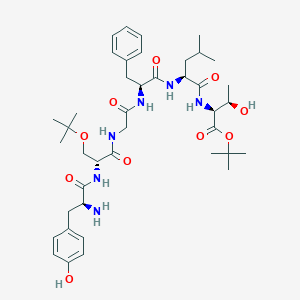
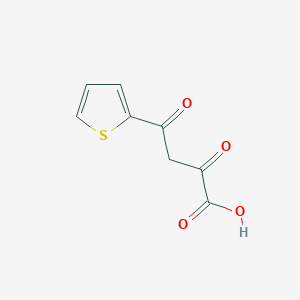
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
